Cas no 519167-93-2 (1-isobutyl-1H-benzimidazol-2-amine)
1-isobutyl-1H-benzimidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Isobutyl-1H-benzo[d]imidazol-2-amine
- 1-(2-methylpropyl)benzimidazol-2-amine
- 1-Isobutyl-1H-benzimidazol-2-amine
- 1-isobutyl-1H-benzimidazol-2-amine(SALTDATA: FREE)
- STK213943
- SCHEMBL989222
- AKOS003595716
- EN300-3513363
- 1-(2-methylpropyl)-1H-benzimidazol-2-amine
- 1-(2-METHYLPROPYL)-1,3-BENZODIAZOL-2-AMINE
- MFCD03312748
- 519167-93-2
- DTXSID50364144
- Z57192135
- 1-Isobutyl-1H-benzimidazol-2-amine, AldrichCPR
- BS-38151
- 1-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine
- 1H-Benzimidazol-2-amine,1-(2-methylpropyl)-(9CI)
- 1-isobutyl-1H-benzimidazol-2-amine
-
- MDL: MFCD03312748
- Inchi: 1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13)
- InChI Key: JQDRVJGZDDZXKH-UHFFFAOYSA-N
- SMILES: N1(C(N)=NC2C=CC=CC1=2)CC(C)C
Computed Properties
- Exact Mass: 189.12700
- Monoisotopic Mass: 189.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84000
- LogP: 2.85570
1-isobutyl-1H-benzimidazol-2-amine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
1-isobutyl-1H-benzimidazol-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-isobutyl-1H-benzimidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450310-100mg |
1-isobutyl-1H-benzimidazol-2-amine |
519167-93-2 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450310-500mg |
1-isobutyl-1H-benzimidazol-2-amine |
519167-93-2 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B450310-1g |
1-isobutyl-1H-benzimidazol-2-amine |
519167-93-2 | 1g |
$ 340.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00100-1G |
1-Isobutyl-1H-benzimidazol-2-amine |
519167-93-2 | 1g |
¥4657.11 | 2023-11-14 | ||
| Chemenu | CM282161-1g |
1-Isobutyl-1H-benzo[d]imidazol-2-amine |
519167-93-2 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM282161-5g |
1-Isobutyl-1H-benzo[d]imidazol-2-amine |
519167-93-2 | 95% | 5g |
$*** | 2023-03-31 | |
| Enamine | EN300-3513363-0.05g |
1-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine |
519167-93-2 | 95.0% | 0.05g |
$49.0 | 2025-02-20 | |
| A2B Chem LLC | AG23443-100mg |
1H-Benzimidazol-2-amine,1-(2-methylpropyl)-(9CI) |
519167-93-2 | 95% | 100mg |
$48.00 | 2024-04-19 | |
| A2B Chem LLC | AG23443-1g |
1H-Benzimidazol-2-amine,1-(2-methylpropyl)-(9CI) |
519167-93-2 | 95% | 1g |
$164.00 | 2024-04-19 | |
| A2B Chem LLC | AG23443-5g |
1H-Benzimidazol-2-amine,1-(2-methylpropyl)-(9CI) |
519167-93-2 | 95% | 5g |
$626.00 | 2024-04-19 |
1-isobutyl-1H-benzimidazol-2-amine Suppliers
1-isobutyl-1H-benzimidazol-2-amine Related Literature
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Additional information on 1-isobutyl-1H-benzimidazol-2-amine
1-Isobutyl-1H-Benzimidazol-2-Amine: A Comprehensive Overview
The compound with CAS No 519167-93-2, commonly referred to as 1-isobutyl-1H-benzimidazol-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery, catalysis, and electronic materials. The benzimidazole core of this molecule provides a rigid and planar structure, which is highly desirable for various chemical and biological interactions.
Recent studies have highlighted the potential of 1-isobutyl-1H-benzimidazol-2-amine as a versatile building block in organic synthesis. Its unique combination of an aromatic benzene ring fused with an imidazole moiety makes it an excellent candidate for exploring novel chemical reactions and material properties. Researchers have demonstrated that this compound can undergo various transformations, including cyclization, substitution, and addition reactions, leading to the formation of complex molecular architectures.
One of the most promising applications of 1-isobutyl-1H-benzimidazol-2-amine lies in its role as a precursor for advanced materials. For instance, recent work has shown that derivatives of this compound can be used to synthesize metal-free catalysts for energy storage applications. These catalysts exhibit exceptional catalytic activity and stability, making them ideal for use in fuel cells and batteries.
In addition to its material science applications, 1-isobutyl-1H-benzimidazol-2-amine has also been explored for its potential in drug discovery. The molecule's ability to form hydrogen bonds and its rigid structure make it an attractive candidate for designing bioactive compounds with specific pharmacological properties. Recent studies have focused on its role as a template for constructing multi-target-directed ligands, which are highly sought after in the development of new therapeutic agents.
The synthesis of 1-isobutyl-1H-benzimidazol-2-amine has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly improved the efficiency and scalability of the synthesis process, making it more accessible for both academic and industrial applications.
From a structural standpoint, the benzimidazole framework of this compound is characterized by its two nitrogen atoms at positions 1 and 3 of the imidazole ring. The substitution pattern at position 2 with an isobutyl group introduces steric bulk, which can influence the molecule's reactivity and solubility properties. This substitution also provides a site for further functionalization, enabling the creation of derivatives with tailored chemical properties.
Recent advances in computational chemistry have allowed researchers to gain deeper insights into the electronic structure and reactivity of 1-isobutyl-1H-benzimidazol-2-amine. Quantum mechanical calculations have revealed that the molecule exhibits significant π-conjugation across its aromatic system, which contributes to its high stability and reactivity in various chemical environments.
In conclusion, 1-isobutyl-1H-benzimidazol-2-amine (CAS No 519167-93) is a versatile compound with a wide range of potential applications in organic chemistry, materials science, and drug discovery. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to explore new chemical frontiers.
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